1-Decanol, hexyl-

Description

The exact mass of the compound 7-Hexadecanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Decanol, hexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decanol, hexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

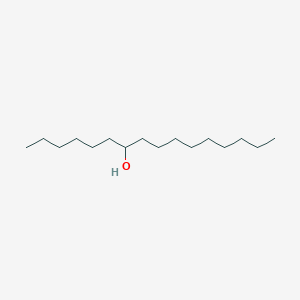

Structure

3D Structure

Properties

IUPAC Name |

hexadecan-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h16-17H,3-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFVATKALSIZGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303482 | |

| Record name | Hexyldecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-72-0, 92353-16-7 | |

| Record name | 7-Hexadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyldecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Decanol, Hexyl

Classical Etherification Approaches for 1-Decanol (B1670082), hexyl- Synthesis

Classical etherification methods are foundational in organic chemistry for the formation of an ether linkage (R-O-R'). These methods are not direct routes to the alcohol 2-Hexyl-1-decanol (B30547) but are relevant for the synthesis of its structural isomers, such as hexyl decyl ether.

The Williamson ether synthesis, developed in 1850, is a versatile and widely used method for preparing symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this process, an alkoxide ion (RO⁻) acts as a nucleophile, attacking an electrophilic carbon of an organohalide or other substrate with a good leaving group (e.g., a tosylate). wikipedia.orglibretexts.org

This method is not used to synthesize the alcohol 2-Hexyl-1-decanol. Instead, it would be employed to produce an isomeric ether, such as 1-(hexyloxy)decane (hexyl decyl ether). The synthesis would involve two potential pathways:

Reacting sodium hexoxide with 1-chlorodecane.

Reacting sodium decoxide with 1-chlorohexane.

For a successful Williamson synthesis, the alkylating agent should ideally be a primary halide to avoid competing elimination reactions, which are common with secondary and tertiary halides. wikipedia.orglibretexts.org

The acid-catalyzed dehydration of alcohols is a common method for forming alkenes at high temperatures or ethers at lower temperatures. libretexts.orgchemguide.co.uk When preparing ethers, the reaction typically involves the dehydration of small primary alcohols to yield symmetrical ethers. libretexts.org This process is not suitable for producing unsymmetrical ethers due to the formation of a mixture of products, nor is it a direct route to the branched alcohol 2-Hexyl-1-decanol. libretexts.org

Research has been conducted on the synthesis of symmetrical ethers like di-n-hexyl ether (DNHE) from the liquid-phase dehydration of 1-hexanol (B41254) using various acidic catalysts. researchgate.net This reaction serves as an example of ether formation via alcohol dehydration.

| Catalyst | Temperature (°C) | 1-Hexanol Conversion (%) | DNHE Selectivity (%) | DNHE Yield (%) |

| Amberlyst 70 | 190 | 70.9 | 87.0 | 61.7 |

| Nafion NR50 | 190 | 50.8 | 98.4 | 50.0 |

| H-BEA-25 | 190 | 58.7 | 90.1 | 52.9 |

This table presents data on the dehydration of 1-hexanol to di-n-hexyl ether, illustrating a related ether synthesis but not a route to 2-Hexyl-1-decanol. Data sourced from a study on acidic catalyst performance. researchgate.net

Alkylation reactions involve the transfer of an alkyl group from one molecule to another. While this is a broad category of reactions, a specific type of self-alkylation of alcohols is central to the synthesis of 2-Hexyl-1-decanol. This process is known as the Guerbet reaction, which is the primary industrial method for producing branched alcohols, named "Guerbet alcohols."

The Guerbet reaction involves the dimerization of a primary alcohol at high temperatures (e.g., 240°C) in the presence of a catalyst, leading to a larger, branched primary alcohol with double the molecular weight, minus a molecule of water. guidechem.com For 2-Hexyl-1-decanol (a C16 alcohol), the starting material is 1-octanol (B28484) (a C8 alcohol). chemicalbook.com

Development of Novel Synthetic Routes to 1-Decanol, hexyl-

Modern synthetic chemistry focuses on developing efficient, selective, and sustainable routes. For 2-Hexyl-1-decanol, this involves the optimization of the catalytic Guerbet reaction.

2 CH₃(CH₂)₇OH → CH₃(CH₂)₇CH(CH₂CH₂CH₂CH₂CH₃)CH₂OH + H₂O

The reaction mechanism is a multi-step sequence requiring a catalyst capable of facilitating dehydrogenation, condensation, and hydrogenation steps:

Dehydrogenation: The starting alcohol (1-octanol) is oxidized to its corresponding aldehyde.

Aldol (B89426) Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation.

Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

Hydrogenation: The unsaturated aldehyde is hydrogenated to yield the final branched-chain alcohol (2-Hexyl-1-decanol).

Catalytic systems are typically bifunctional, possessing both basic sites to promote the condensation and metallic sites for the hydrogenation/dehydrogenation steps.

| Catalyst System | Starting Alcohol | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| KOH and Copper-Nickel on Hydrotalcite | 1-Octanol | 190 - 225 | 8 | 97.9 | 83.4 |

| KOH and CuO-NiO on CaCO₃ | n-Octanol | 240 | 1 | Not specified | Not specified |

This table summarizes findings from different catalytic systems used in the Guerbet synthesis of 2-Hexyl-1-decanol. Data sourced from research literature. guidechem.comchemicalbook.com

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of high activity and selectivity due to the well-defined nature of the active sites. rsc.org In the context of the Guerbet reaction for 2-Hexyl-1-decanol synthesis, alkali metal hydroxides like potassium hydroxide (B78521) (KOH) are common homogeneous base catalysts. chemicalbook.com These catalysts are effective in promoting the crucial aldol condensation step.

While highly effective, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture for recycling, which poses challenges for large-scale industrial applications. rsc.org Research efforts often focus on combining homogeneous base catalysts with heterogeneous metal components to balance activity with ease of separation. For instance, the use of dissolved KOH with a solid copper-nickel catalyst on a hydrotalcite support demonstrates a hybrid approach. chemicalbook.com In this system, the homogeneous base drives the condensation while the heterogeneous metal catalyst facilitates the dehydrogenation and hydrogenation steps. chemicalbook.com

Catalytic Strategies for 1-Decanol, hexyl- Production

Heterogeneous Catalysis Development for 1-Decanol, hexyl- Formation

The synthesis of 1-Decanol, hexyl- is predominantly achieved through the Guerbet condensation of 1-octanol. The development of heterogeneous catalysts is central to this process, offering advantages in catalyst separation, reusability, and process stability.

Key research findings indicate the use of mixed metal catalysts. One effective system involves a copper-nickel catalyst supported on hydrotalcite, used in conjunction with granular potassium hydroxide. chemicalbook.com In a typical procedure, 1-octanol is heated with the catalysts under a nitrogen flow, with the water formed during the reaction being continuously removed using a Dean-Stark apparatus. chemicalbook.com This method has been shown to produce 2-hexyl-1-decanol with high composition in the final reaction mixture. chemicalbook.com

Another documented heterogeneous catalytic system employs a copper(II) oxide-nickel(II) oxide (CuO-NiO) catalyst loaded onto a calcium carbonate (CaCO₃) carrier. guidechem.com This process is also base-catalyzed with potassium hydroxide and is conducted at elevated temperatures under a nitrogen stream to prevent the formation of acidic by-products. guidechem.com The reaction product is subsequently purified through filtration and vacuum distillation to yield refined 2-hexyl-1-decanol. guidechem.com

While catalysts like zeolites (e.g., H-BEA), Amberlyst resins, and Nafion are extensively studied for alcohol dehydration to form ethers, their direct application to the Guerbet condensation for 1-Decanol, hexyl- is less common. researchgate.net However, the principles of solid acid and base catalysis are fundamental. For instance, supported rhenium catalysts (Re/γ-Al₂O₃) have been noted for their dual functionality, promoting both hydrogenation and esterification in related processes, highlighting the potential for multi-functional heterogeneous catalysts in alcohol conversions. mdpi.com The development of heterogeneous catalysts remains a key area of research, aiming to replace homogeneous systems to simplify product purification and minimize waste. nih.govmdpi.com

Table 1: Examples of Heterogeneous Catalytic Systems for 1-Decanol, hexyl- Synthesis

| Catalyst System | Precursor | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Cu-Ni on Hydrotalcite + KOH | 1-Octanol | Guerbet Reaction | Achieved a final mixture composition of 83.4% 2-hexyl-1-decanol after 8 hours. | chemicalbook.com |

| CuO-NiO on CaCO₃ + KOH | n-Octanol | Guerbet Reaction | Reaction conducted at 240°C for 1 hour, followed by filtration and vacuum distillation for purification. | guidechem.com |

Organocatalysis in Etherification of 1-Decanol, hexyl- Precursors

The primary route to 1-Decanol, hexyl- is the Guerbet reaction, which is a self-condensation of an alcohol and is typically promoted by base catalysts like potassium hydroxide, sometimes in conjunction with transition metal catalysts. chemicalbook.comguidechem.com The specified topic of organocatalysis in the etherification of its precursors represents a distinct reaction type, as etherification leads to the formation of ethers, not the target alcohol.

Etherification of precursors like 1-hexanol or 1-decanol generally involves the dehydration of two alcohol molecules to form a symmetric or asymmetric ether. This process is typically catalyzed by strong Brønsted or Lewis acids. researchgate.net4aircraft-project.eu While traditional methods use mineral acids, research has explored solid acid catalysts for greener alternatives. researchgate.net

In the context of organocatalysis, which involves the use of small, metal-free organic molecules to accelerate reactions, its application to the direct etherification of long-chain alcohols like 1-decanol is not widely documented in comparison to acid catalysis. However, organocatalysis is a burgeoning field with applications in a vast array of transformations. For related reactions, such as the functionalization of alcohols, organocatalysts are known to be effective. The principles could be extended to precursor reactions, although this remains a developing area.

Green Chemistry Principles in 1-Decanol, hexyl- Synthesis

The synthesis of 1-Decanol, hexyl- can be evaluated through the lens of the 12 principles of green chemistry, which advocate for the design of chemical processes that minimize environmental impact. nih.govgcande.org

Waste Prevention : The Guerbet reaction's primary byproduct is water, which is relatively benign. However, optimizing the reaction to achieve high selectivity and conversion minimizes the formation of other byproducts and unreacted starting material, adhering to the principle of waste prevention. nih.gov

Atom Economy : The use of catalysts in small quantities, rather than stoichiometric reagents, is a core tenet of green chemistry. nih.gov Heterogeneous catalysts that can be easily recovered and reused significantly improve the process's sustainability. rsc.org

Less Hazardous Chemical Syntheses : Efforts to replace harsh reagents with more benign alternatives are ongoing. Using solid, recyclable catalysts avoids the hazards associated with corrosive mineral acids or bases. researchgate.net

Safer Solvents and Auxiliaries : A significant green advantage in the documented syntheses of 1-Decanol, hexyl- is the ability to run the reaction solvent-free, using the precursor alcohol (1-octanol) as the reaction medium. chemicalbook.comguidechem.com This eliminates the waste and hazards associated with organic solvents. nih.gov

Design for Energy Efficiency : The Guerbet reaction often requires high temperatures (e.g., 190°C to 240°C), which is energy-intensive. chemicalbook.comguidechem.com A key goal of green chemistry research is to develop catalysts that can operate efficiently at lower temperatures and pressures. nih.gov

Use of Renewable Feedstocks : The precursor, 1-octanol, can potentially be derived from renewable biomass sources rather than petrochemicals, which would align the synthesis with green principles. guidechem.comnih.gov

Flow Chemistry Applications in 1-Decanol, hexyl- Production

Flow chemistry, or continuous flow processing, offers numerous advantages for chemical synthesis, particularly for reactions that are challenging to control in traditional batch reactors. syrris.comrsc.org While specific studies on the flow production of 1-Decanol, hexyl- are not prevalent, the known reaction conditions make it a suitable candidate for this technology.

Key benefits of applying flow chemistry to this synthesis include:

Enhanced Heat Transfer : The high surface-area-to-volume ratio in microreactors allows for precise and efficient temperature control. This is critical for high-temperature reactions like the Guerbet synthesis, preventing hotspots and improving selectivity. rsc.org

Improved Safety : Flow reactors contain only a small volume of the reaction mixture at any given time, significantly reducing the risks associated with handling potentially hazardous materials at high temperatures and pressures. syrris.commt.com

Pressurization : Flow systems can be easily pressurized, allowing reactions to be conducted at temperatures above the solvent's boiling point. syrris.com This can accelerate reaction rates and improve yields.

Scalability : Scaling up a reaction from the lab to production is often more straightforward in a flow system than in batch, as it can be achieved by running the system for longer or by using larger reactors, while maintaining optimal reaction conditions. syrris.com

Automation and Optimization : Flow chemistry setups can be automated to rapidly screen various reaction parameters such as temperature, pressure, and catalyst loading, facilitating efficient process optimization. syrris.commt.com

Given that the synthesis of 1-Decanol, hexyl- involves high temperatures and catalytic processes, transitioning to a continuous flow platform could offer significant improvements in efficiency, safety, and scalability. nih.govvapourtec.com

Optimization of Reaction Conditions for 1-Decanol, hexyl- Synthesis

Impact of Temperature and Pressure on 1-Decanol, hexyl- Yield

Temperature: The Guerbet reaction is thermally demanding. Published procedures show that temperatures in the range of 190°C to 240°C are necessary to achieve a reasonable reaction rate. chemicalbook.comguidechem.com Generally, increasing the temperature enhances the kinetic rate of the reaction. mdpi.com However, there is an optimal range; excessively high temperatures can lead to thermal degradation of the reactants and products or promote undesirable side reactions, which ultimately lowers the yield of the target compound. researchgate.net For instance, in related esterification reactions, while higher temperatures initially boost yield, they can also lead to decomposition over longer reaction times. researchgate.netnih.gov

Pressure: The synthesis is often conducted at atmospheric pressure, with a continuous flow of an inert gas like nitrogen. chemicalbook.comguidechem.com This serves to create an inert atmosphere and, crucially, to help remove the water byproduct, which drives the reaction equilibrium toward the products. Some Guerbet processes may utilize elevated pressures, particularly when using certain transition metal catalysts, to favor the final hydrogenation step and ensure the formation of the saturated alcohol. In related etherification studies, pressures of up to 2.5 MPa are applied to maintain the reactants in the liquid phase at high temperatures. rsc.orgrsc.org

Table 2: Influence of Temperature on Guerbet Reaction for 1-Decanol, hexyl-

| Temperature Range | Catalyst System | Observation | Reference |

|---|---|---|---|

| 190-225°C | Cu-Ni on Hydrotalcite + KOH | Optimal range for the reaction to proceed towards high yield over 8 hours. | chemicalbook.com |

| 240°C | CuO-NiO on CaCO₃ + KOH | Required temperature for a 1-hour reaction time. | guidechem.com |

| >350°C | General (Esterification) | Higher temperatures can lead to product degradation and decreased yield in similar condensation reactions. | researchgate.net |

Solvent Selection and Its Influence on 1-Decanol, hexyl- Synthesis Efficiency

The choice of solvent, or the decision to proceed without one, has a profound impact on the efficiency of the synthesis of 1-Decanol, hexyl-.

A significant advantage of the Guerbet reaction for this compound is that it can be performed under solvent-free conditions. chemicalbook.comguidechem.com In this setup, the liquid reactant, 1-octanol, serves as the solvent for the catalyst and the nascent products. This approach is highly efficient and aligns with green chemistry principles by eliminating solvent-related costs, hazards, and waste. nih.gov

When a solvent is used, its primary role is often to facilitate the removal of water via azeotropic distillation, typically using a Dean-Stark apparatus. chemicalbook.com The solvent must be inert under the reaction conditions and have an appropriate boiling point.

In related catalytic reactions like etherification over ion-exchange resins, the solvent's properties are critical. For example, the swelling of a polymer resin catalyst in a polar reaction medium was found to be a decisive factor in enhancing selectivity towards long-chain ethers. researchgate.net While the Guerbet reaction for 1-Decanol, hexyl- is not typically run with such catalysts, this illustrates the principle that solvent-catalyst interactions can be key to efficiency. For product purification, non-polar solvents like heptane (B126788) are sometimes used during the workup phase to dilute the reaction mixture and facilitate filtration. guidechem.com The product, 1-Decanol, hexyl-, is a non-polar alcohol, and its solubility characteristics would guide the choice of any solvents used in purification steps like extraction or chromatography. researchgate.net

Reagent Stoichiometry and Purity Effects in 1-Decanol, hexyl- Synthesis

The synthesis of 1-Decanol, hexyl-, commonly referred to as 2-Hexyl-1-decanol, is frequently achieved through the Guerbet reaction, which involves the base-catalyzed self-condensation of a primary alcohol at elevated temperatures. The stoichiometry and purity of the reagents are critical parameters that significantly influence the reaction's yield and the purity of the final product.

A common synthetic route involves the dimerization of 1-octanol. chemicalbook.com In this process, the ratio of the base catalyst, such as potassium hydroxide (KOH), and a co-catalyst to the starting alcohol is carefully controlled. Research has demonstrated specific stoichiometric conditions for this conversion. For instance, one procedure utilizes potassium hydroxide at a concentration of 1.5% by weight relative to the 1-octanol substrate. chemicalbook.com Another method employs 3 wt% KOH along with a copper-nickel or CuO-NiO supported catalyst. chemicalbook.comguidechem.com The catalyst loading is also a key stoichiometric factor, with examples using a copper-nickel catalyst comprised in a hydrotalcite at 1 wt% of the n-octanol. chemicalbook.comguidechem.com

The reaction is typically conducted under an inert nitrogen atmosphere to prevent the oxidation of the alcohol and the formation of acidic by-products, such as carboxylic acids, which can neutralize the base catalyst and reduce efficiency. guidechem.com

Table 1: Reagent Stoichiometry in a Representative Synthesis of 1-Decanol, hexyl-

| Reagent | Starting Material | Function | Stoichiometric Loading (Example 1) chemicalbook.com | Stoichiometric Loading (Example 2) guidechem.com |

|---|---|---|---|---|

| 1-Octanol | - | Reactant | 40 g | Not specified |

| Potassium Hydroxide (KOH) | 1-Octanol | Catalyst | 1.5 wt% (0.6 g) | 3 wt% |

| Copper-Nickel Catalyst | 1-Octanol | Co-catalyst | 1.0 wt% (0.4 g) | 1 wt‰ (as CuO-NiO) |

| Nitrogen | - | Inert Gas | 50-60 mL/min flow | 0.3 L/min flow |

The stoichiometry directly affects the composition of the crude product mixture. Under optimized conditions, the Guerbet reaction of 1-octanol does not proceed to completion, resulting in a mixture of the desired 2-hexyl-1-decanol, unreacted 1-octanol, and various side products. Analysis of a final reaction mixture after an 8-hour reaction at 190-225 °C showed a composition of 83.4% 2-hexyl-1-decanol. chemicalbook.com The remaining components included unreacted 1-octanol (2.1%) and by-products such as C16 non-Guerbet isomers (5.3%) and heavier C24 products (5.3%). chemicalbook.com These findings highlight that while a high conversion of the starting material can be achieved, the selectivity is not absolute, necessitating subsequent purification steps to isolate 1-Decanol, hexyl- of high purity.

Table 2: Typical Composition of Crude Product Mixture after Synthesis

| Compound | Percentage | Role |

|---|---|---|

| 2-Hexyl-1-decanol | 83.4% | Target Product |

| C16-non-Guerbet products | 5.3% | By-product |

| C24-products | 5.3% | By-product |

| 1-Octanol | 2.1% | Unreacted Reagent |

Data derived from a specific synthesis process. chemicalbook.com

Research on Isolation and Purification Techniques for Synthesized 1-Decanol, hexyl-

Following the synthesis of 1-Decanol, hexyl-, the crude reaction mixture contains the target compound along with unreacted starting materials, catalysts, and various by-products. Therefore, effective isolation and purification techniques are essential to obtain the compound at the desired purity. Research has focused on several physical and chemical separation methods, primarily distillation, chromatography, and extraction.

Distillation is a primary method for purifying 1-Decanol, hexyl- from the crude reaction mixture, particularly for separating it from less volatile components like catalyst residues and heavier by-products, as well as more volatile unreacted starting materials. Given its high molecular weight and correspondingly high boiling point (193-197 °C at 33 mmHg), vacuum distillation is the preferred technique. guidechem.comsigmaaldrich.com This method allows the substance to boil and distill at a lower temperature, which prevents thermal degradation that might occur at atmospheric pressure.

The process involves heating the crude product under reduced pressure. For instance, the related long-chain alcohol 1-decanol can be effectively distilled at approximately 110 °C under a vacuum of 10 mmHg. researchgate.net A similar principle applies to 1-Decanol, hexyl-, where the exact conditions are adjusted based on the specific composition of the mixture and the desired purity. After the reaction, the mixture is typically filtered or centrifuged to remove solid catalysts and precipitated soaps before being subjected to vacuum distillation to yield the refined product. chemicalbook.comguidechem.com

Chromatographic methods are employed for achieving high purity levels of 1-Decanol, hexyl-, often as a final polishing step after initial purification by distillation. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a frequently used technique for the purification of 1-Decanol, hexyl-. As a relatively non-polar compound, it is typically separated using a non-polar stationary phase and a mobile phase of appropriate polarity. For similar long-chain alcohols, non-polar solvents such as petroleum ether or hexane (B92381) are effective eluents. researchgate.net The choice of solvent system depends on the polarity of the impurities to be removed. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative tool for separating and purifying 1-Decanol, hexyl-. Reverse-phase HPLC (RP-HPLC) is particularly suitable, where a non-polar stationary phase is used with a polar mobile phase. A method for analyzing a related compound, 1-Decanol, 10-bromo-, uses a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier. sielc.com Such methods are often scalable for the preparative isolation of the pure compound. sielc.com

Gas Chromatography (GC): While primarily an analytical technique to assess purity, GC is also used to develop separation protocols. chemicalbook.comnist.gov The NIST Chemistry WebBook lists gas chromatography data for 1-Decanol, hexyl-, which is foundational for developing preparative GC methods if ultra-high purity is required. nist.gov

Table 3: Chromatographic Techniques for 1-Decanol, hexyl- Purification

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| Column Chromatography | Silica (B1680970) Gel (Normal Phase) | Hexane/Ethyl Acetate mixtures | Bulk Purification |

| Reverse-Phase HPLC | C18 (non-polar) | Acetonitrile/Water | High-Purity Isolation/Analysis |

| Gas Chromatography | Non-polar column | - | Purity Assessment/Method Development |

Extraction and crystallization offer alternative or complementary strategies for the purification of 1-Decanol, hexyl-.

Extraction: Liquid-liquid extraction can be used to remove certain impurities from the crude product. For example, unreacted starting materials or specific by-products may be selectively extracted into an immiscible solvent. researchgate.net The choice of solvent is critical and depends on the solubility characteristics of both the desired product and the impurities. Furthermore, the properties of 1-Decanol, hexyl- make it a subject of study as a solvent in extraction techniques like parallel artificial liquid membrane extraction (PALME), which provides insight into its partitioning behavior. atamanchemicals.com

Crystallization: Low-temperature crystallization can be a viable purification method. This technique relies on the principle that the desired compound and its impurities will have different crystallization or melting points. 1-Decanol, hexyl- has a low melting point, reported in the range of -21 to -15 °C. sigmaaldrich.com This property can be exploited by cooling the liquid mixture to a temperature where impurities with higher melting points solidify and can be removed by filtration. Conversely, the main product could potentially be crystallized out from a solvent at a sufficiently low temperature, a strategy sometimes referred to as "crashing out." researchgate.net This method is particularly effective if the concentration of the target compound is high and the impurities have significantly different crystallization behaviors.

Chemical Reactivity and Transformation Studies of 1 Decanol, Hexyl

Cleavage Reactions of the Ether Linkage in 1-Decanol (B1670082), hexyl-

Ethers, characterized by the R-O-R' functional group, are generally stable compounds. However, their ether linkage can be cleaved under specific conditions, typically involving strong acids or potent reducing agents.

Acid-Catalyzed Ether Cleavage Mechanisms

The cleavage of ether linkages by strong protic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is a fundamental reaction in organic chemistry. The process generally proceeds via an SN2 or SN1 mechanism, depending on the structure of the alkyl groups. For a long-chain dialkyl ether like hexyl decyl ether, the reaction initiates with the protonation of the ether oxygen atom by the acid, forming a highly reactive oxonium ion. This is followed by nucleophilic attack by the halide anion (e.g., I⁻ or Br⁻).

Mechanism:

Protonation: The ether oxygen is protonated by the strong acid, forming an oxonium ion.

Nucleophilic Attack: The halide ion attacks one of the alkyl carbons adjacent to the oxygen. For secondary or primary alkyl groups, this typically occurs via an SN2 mechanism, where the halide attacks the less sterically hindered carbon. If a tertiary, benzylic, or allylic group is present, an SN1 mechanism may dominate, involving the formation of a carbocation intermediate.

Products: This cleavage yields an alcohol and an alkyl halide. If an excess of the strong acid (e.g., HI) is used, the initially formed alcohol can be further converted into an alkyl halide.

Representative Findings: Acid-catalyzed cleavage of dialkyl ethers often requires heating and concentrated acid. For instance, the reaction of a long-chain dialkyl ether with HI typically yields a mixture of the corresponding alkanes and alcohols, or two alkyl halides if excess HI is employed. Yields can vary significantly based on the ether's structure and reaction conditions, often ranging from moderate to high (60-90%) for simple dialkyl ethers.

| Reaction Type | Reagent(s) | Typical Conditions | Primary Products (Example: Hexyl Decyl Ether) | Typical Yield Range |

| Acid-Catalyzed Cleavage (SN2) | HI or HBr | Heating, concentrated acid | Hexyl halide + Decyl alcohol (or Hexane (B92381) + Decanol) | 60-90% |

| Acid-Catalyzed Cleavage (SN1) | HI or HBr (with tertiary/benzylic) | Heating, concentrated acid | Tertiary/Benzylic halide + Primary alcohol | 70-95% |

Reductive Cleavage Strategies for 1-Decanol, hexyl-

Reductive cleavage of ethers typically involves strong reducing agents that can break the carbon-oxygen bond. Alkali metals, such as sodium (Na) or lithium (Li), dissolved in liquid ammonia (B1221849) or amines (like ethylenediamine), are potent reagents for this transformation. This process converts the ether into two corresponding alkanes.

Strategy: The ether is treated with an alkali metal in a suitable solvent. The metal donates electrons, which initiate a cascade of reactions leading to the homolytic cleavage of the C-O bond.

Representative Findings: Reductive cleavage of ethers like hexyl decyl ether using sodium in liquid ammonia would yield hexane and decane. This method is effective for cleaving even robust ether linkages. Reaction conditions usually involve low temperatures (e.g., -78 °C for liquid ammonia) and careful control of reagent addition. High yields, often exceeding 85%, are typically achieved for simple dialkyl ethers.

| Reaction Type | Reagent(s) | Typical Conditions | Primary Products (Example: Hexyl Decyl Ether) | Typical Yield Range |

| Reductive Cleavage | Na or Li in liquid NH₃ or amine | Low temperatures (-78 °C for NH₃), inert atmosphere | Hexane + Decane | 85-95% |

Oxidative Degradation Pathways of 1-Decanol, hexyl-

Ethers are generally resistant to mild oxidizing agents. However, under harsh oxidative conditions or prolonged exposure to air, they can undergo degradation. A common pathway involves the formation of hydroperoxides, particularly at the carbon atom adjacent to the ether oxygen (the α-carbon), due to the relative weakness of the C-H bond at this position. These hydroperoxides can be unstable and may decompose. Strong oxidizing agents can lead to more extensive degradation, potentially cleaving C-C bonds and forming carboxylic acids, aldehydes, or ketones.

Pathways:

Autoxidation: Reaction with molecular oxygen, often initiated by light or trace metal catalysts, leads to the formation of hydroperoxides.

Strong Oxidation: Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to C-O and C-C bond cleavage.

Representative Findings: The autoxidation of ethers is a concern for storage, as it can lead to the accumulation of hazardous peroxides. The rate of peroxide formation is influenced by the ether structure and exposure conditions. For example, ethers with secondary α-hydrogens are more prone to autoxidation than those with only primary α-hydrogens. Strong oxidation of dialkyl ethers can yield a complex mixture of carbonyl compounds and carboxylic acids, with yields depending heavily on the oxidant and reaction control.

| Reaction Type | Reagent(s) | Typical Conditions | Potential Products (Example: Hexyl Decyl Ether) | Notes |

| Autoxidation | O₂, Light, Heat, Trace Metals | Prolonged exposure to air | Hydroperoxides, Peroxides | Hazardous; accumulation risk |

| Strong Oxidation | KMnO₄, CrO₃ | Vigorous conditions | Carboxylic acids, Ketones, Aldehydes | Complex mixtures, variable yields |

Functionalization of Alkyl Chains in 1-Decanol, hexyl-

The long alkyl chains of dialkyl ethers offer sites for various functionalization reactions, primarily through radical pathways or selective substitution.

Radical Reactions Involving 1-Decanol, hexyl-

Alkyl chains can be functionalized via free radical mechanisms. The C-H bonds at the α-position to the ether oxygen are typically the most susceptible to radical abstraction due to the stabilizing effect of the oxygen atom on the resulting radical.

Mechanism: Radical initiators (e.g., peroxides, AIBN) or UV light generate initial radicals. These radicals abstract hydrogen atoms from the alkyl chains, preferentially from the α-carbons. The resulting alkyl radicals can then participate in further reactions, such as propagation, termination, or reaction with other species.

Representative Findings: Radical halogenation, as discussed below, is a common example. Autoxidation, leading to hydroperoxide formation, is another significant radical process affecting ethers. The regioselectivity of these reactions favors positions adjacent to the ether oxygen. For a compound like hexyl decyl ether, functionalization would occur on both the hexyl and decyl chains, with a preference for positions closer to the ether oxygen.

| Reaction Type | Initiator/Conditions | Target Site (Relative Reactivity) | Potential Products |

| Radical Halogenation | Cl₂, Br₂, UV light, NBS | α-carbons > other C-H bonds | α-haloethers, other haloethers |

| Autoxidation | O₂, Light, Heat | α-carbons | α-hydroperoxides, peroxides |

Selective Halogenation of 1-Decanol, hexyl-

Selective halogenation introduces halogen atoms onto the alkyl chains, typically via a free-radical mechanism. This process is often initiated by UV light or radical initiators, using reagents like elemental halogens (Cl₂, Br₂) or N-halosuccinimides (NBS).

Strategy: The reaction involves the generation of halogen radicals, which then abstract hydrogen atoms from the alkyl chains. The resulting alkyl radicals react with halogen molecules or NBS to form halogenated products and propagate the radical chain. Selectivity is generally observed, favoring the abstraction of tertiary C-H bonds over secondary, and secondary over primary C-H bonds. Additionally, C-H bonds at the α-position to the ether oxygen are often more reactive due to radical stabilization.

Representative Findings: For a compound like hexyl decyl ether, selective halogenation would lead to a mixture of mono- and poly-halogenated products across both alkyl chains. For instance, bromination using NBS under UV irradiation might preferentially introduce bromine atoms at the α-carbons of both the hexyl and decyl moieties. Control over reaction conditions is crucial for achieving high selectivity and yield of desired mono-halogenated products, which can range from 50% to 80% depending on the specific conditions and substrate.

| Reaction Type | Reagent(s) | Initiator/Conditions | Selectivity (General) | Typical Yield Range (Mono-halogenated) |

| Radical Chlorination | Cl₂ | UV light, Heat | Tertiary > Secondary > Primary; α-carbons favored | 50-70% |

| Radical Bromination | Br₂ or NBS | UV light, Peroxides | Tertiary > Secondary > Primary; α-carbons favored | 60-80% |

Selective Oxidation and Reduction of 1-Decanol, hexyl-

The primary alcohol functional group in 2-Hexyldecanol is amenable to various redox transformations, allowing for its conversion into different functional groups. These reactions are key to its utility as a chemical intermediate.

Oxidation: 2-Hexyldecanol can be oxidized to form hexyl-decanoic acid. This transformation typically employs strong oxidizing agents such as potassium permanganate or chromium trioxide, often under acidic conditions benchchem.com. While these reagents can lead to the carboxylic acid, achieving selective oxidation to an aldehyde (hexyl-decanal) would require milder, more specific oxidizing systems, which are not extensively detailed in the provided literature for this particular compound.

Reduction: The alcohol group of 2-Hexyldecanol can be selectively reduced to an aldehyde, yielding hexyl-decanal. This conversion is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) benchchem.com. These reagents are known for their ability to reduce alcohols to aldehydes under controlled conditions.

Table 1: Selective Transformations of 2-Hexyldecanol

| Transformation | Reagent(s) | Product(s) | Reference(s) |

| Oxidation | Potassium permanganate, Chromium trioxide (acidic) | Hexyl-decanoic acid | benchchem.com |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Hexyl-decanal | benchchem.com |

Role of 1-Decanol, hexyl- as a Chemical Intermediate

2-Hexyldecanol's branched structure and long alkyl chain make it a valuable building block and functional ingredient in the synthesis of a wide array of specialized chemicals and materials, particularly in non-biological applications.

Precursor in Polymer and Oligomer Synthesis

2-Hexyldecanol serves as a precursor in the synthesis of various polymeric and oligomeric materials. Its incorporation can influence the physical properties of the resulting macromolecules, such as flexibility, solubility, and thermal behavior.

Oligomeric Esters for Lubricants: 2-Hexyldecanol is frequently esterified with fatty acids or their oligomeric forms (estolides) to create high-performance lubricant base oils researchgate.netresearchgate.netusda.govresearchgate.netresearchgate.netresearchgate.net. These estolide esters exhibit excellent low-temperature properties, including low pour points and cloud points, along with favorable viscosity indices, making them suitable for demanding industrial lubrication applications researchgate.netresearchgate.netusda.govresearchgate.netresearchgate.netresearchgate.net.

Polyesters: It is used as a monomer or co-monomer in the synthesis of polyesters, such as poly(hexyl-substituted lactides) (PHLA). These polymers are produced via ring-opening polymerization (ROP) and can be tailored for applications like injectable hydrophobic drug delivery systems, with their glass transition temperatures and viscosities modulated by molecular weight and the degree of hexyl substitution nih.gov.

Conjugated Polymers: In the field of materials science, 2-Hexyldecanol can be employed in the synthesis of monomers for conjugated polymers. For instance, it can participate in Mitsunobu reactions to introduce oligo(ethylene glycol) (OEG) solubilizing groups onto polymer backbones, rendering them hydrophilic and processable from mixed solvent systems diva-portal.orgchalmers.se.

Table 2: 2-Hexyldecanol as a Precursor in Oligomer/Polymer Synthesis

| Application Area | Type of Synthesis/Product | Role of 2-Hexyldecanol | Reference(s) |

| Lubricants | Estolide Esters (oligomeric) | Esterified with estolides to form lubricant base oils | researchgate.netresearchgate.netusda.govresearchgate.netresearchgate.netresearchgate.net |

| Polymers (Polyesters) | Ring-Opening Polymerization (ROP) of Lactides | Monomer/Co-monomer in Poly(hexyl-substituted lactides) | nih.gov |

| Conjugated Polymers | Mitsunobu reaction for alkylation in monomer synthesis | Alkylating agent for functionalizing polymer backbone | diva-portal.orgchalmers.se |

Reactant in Derivatization for Specialized Non-Biological Applications

2-Hexyldecanol is a versatile reactant for derivatization, yielding compounds with specific functionalities for a broad range of industrial and consumer products.

Lubricants and Lubricant Additives: Beyond estolide esters, 2-Hexyldecanol itself functions as a lubricant additive, enhancing the viscosity index and stability of lubricants under various operating conditions benchchem.comatamanchemicals.com. Its derivatives, such as alkyl ethers, also find use in lubricants benchchem.com.

Surfactants and Emulsifiers: It is a key component in the production of surfactants. For example, ethoxylated derivatives serve as non-ionic surfactants used in cosmetics and other formulations, acting as emulsifiers and wetting agents atamanchemicals.comgoogle.com. Its derivatives are also utilized as wetting agents and emulsifiers in spin finishes windows.net.

Cosmetics and Personal Care: In the cosmetics industry, 2-Hexyldecanol is widely used as an emollient, humectant, and skin-conditioning solvent. It contributes to product texture, spreadability, and moisturizing properties in skincare products, lotions, creams, and hair care formulations atamanchemicals.compersistencemarketresearch.comresearchgate.netnih.gov. It also functions as a fragrance ingredient atamanchemicals.com.

Plasticizers: It is utilized in the manufacturing of plasticizers, which are additives that increase the plasticity or fluidity of a material atamanchemicals.compersistencemarketresearch.com.

Solvents and Specialty Chemicals: 2-Hexyldecanol's excellent solvency for both polar and non-polar compounds, coupled with its low volatility, makes it a valuable solvent in diverse applications, including pharmaceuticals, dyes, and other industrial processes atamanchemicals.compersistencemarketresearch.comnih.gov. It also serves as an intermediate in the synthesis of specialty chemicals persistencemarketresearch.com.

Other Derivatives: 2-Hexyldecanol can be derivatized into alkyl halides or azides, which are then used in further synthesis, such as in the creation of lipophilic MRI contrast agents via click chemistry nih.gov. Tosylated derivatives are also synthesized for use as intermediates rsc.org.

Table 3: 2-Hexyldecanol in Derivatization for Specialized Applications

| Derivatization Type | Resulting Product Class | Application Area(s) | Key Properties / Role | Reference(s) |

| Esterification | Estolide Esters | Industrial Lubricants | Improved low-temperature properties, viscosity index, biodegradability | researchgate.netresearchgate.netusda.govresearchgate.netresearchgate.netresearchgate.net |

| Ethoxylation | Polyoxyethylene ethers | Non-ionic Surfactants, Cosmetics | Emulsifier, wetting agent, improves texture | google.com |

| Etherification | Alkyl ethers | Solvents, Specialty Chemicals | Versatile solvent, used in cosmetic oils | benchchem.com |

| Tosylation | Tosylates | Intermediates for further synthesis | Used in Mitsunobu reaction, synthesis of Guerbet imidazoles | rsc.org |

| Esterification | Various Esters | Lubricants, Cosmetics, Personal Care | Emollient, solvent, lubricant additive, improves viscosity and stability | benchchem.comatamanchemicals.comwindows.net |

| Halogenation/Azide | Alkyl halides/azides | MR Contrast Agents, Organic Synthesis Intermediates | Used in click chemistry, general organic synthesis | nih.gov |

Solvent-Mediated Chemical Transformations Involving 1-Decanol, hexyl-

2-Hexyldecanol's physical properties, such as its excellent solubility in organic solvents, low volatility, and ability to act as an emulsifier and wetting agent, position it as a valuable solvent or co-solvent in various chemical transformations and formulations.

Stabilizing Blends: It has demonstrated efficacy in preventing the formation of precipitates in aged biodiesel and fossil diesel fuel blends. When added in concentrations of approximately 6-8%, it acts as a solvent or co-solvent, maintaining the homogeneity of the blend due to its balanced hydrophilic and lipophilic characteristics researchgate.netthuenen.de.

Polymer Processing: 2-Hexyldecanol can be part of solvent systems, such as water:ethanol mixtures, used for processing specific polymers, including hydrophilic conjugated polymers diva-portal.orgchalmers.se.

General Formulations: Its broad solvency for both polar and non-polar compounds makes it a versatile solvent in cosmetic, personal care, and industrial applications, contributing to formulation flexibility atamanchemicals.compersistencemarketresearch.comnih.gov.

Organic Synthesis: It is employed as a solvent in various organic reactions, such as etherification and tosylation, facilitating the interaction between reactants benchchem.comrsc.org.

Applications of 1 Decanol, Hexyl in Non Biological Systems

Industrial Solvents and Diluents Based on 1-Decanol (B1670082), hexyl-

2-Hexyl-1-decanol (B30547) serves as a valuable component in industrial solvent and diluent formulations due to its solvency power and physical characteristics.

Performance as a High-Boiling Solvent in Chemical Processes

The compound's high boiling point, typically in the range of 193-197 °C at 33 mmHg lookchem.comchemicalbook.comsigmaaldrich.com, and low vapor pressure (8.34E-05 mmHg at 25°C) lookchem.comechemi.com make it suitable for applications requiring slow evaporation and stable performance in chemical processes. Its ability to dissolve a wide range of organic compounds, including oils and greases, contributes to its effectiveness in various industrial settings cymitquimica.comatamankimya.com. Its amphipathic nature allows it to interact with both hydrophobic and hydrophilic substances, enhancing its utility as a solvent in complex chemical formulations cymitquimica.com.

Application in Coatings and Resins as a Solvent Additive

In the coatings and resins industry, 2-Hexyl-1-decanol functions as a solvent additive, contributing to improved film formation and performance. Its slow evaporation rate helps in achieving better flow and leveling in coatings, preventing premature drying dow.com. It can also act as a coalescing agent, aiding in the formation of a continuous film in waterborne coatings atamankimya.comdow.com. The compound's ability to reduce surface tension also plays a role in enhancing wetting and spreading properties of paints and coatings, contributing to their durability and resistance to environmental factors dow.combenchchem.com.

Use in Cleaning Formulations and Degreasers

2-Hexyl-1-decanol is employed in cleaning formulations and degreasers due to its strong solvency power for oils, greases, and other organic contaminants cymitquimica.comatamankimya.com. It is effective in removing tough, tenacious soils that water-based solutions might struggle with arrowchem.com. Its ability to dissolve both water-soluble and greasy soils makes it a versatile ingredient in industrial and household cleaning products atamankimya.comdow.com. While specific formulations vary, its inclusion in degreasers is noted for its efficacy in tackling heavy soil and grease cleenol.comgoogle.comresearchgate.net.

Lubricant and Fuel Additive Formulations Featuring 1-Decanol, hexyl-

The properties of 2-Hexyl-1-decanol also make it a valuable additive in lubricant and fuel formulations.

Tribological Performance Enhancement by 1-Decanol, hexyl-

As a lubricant additive, 2-Hexyl-1-decanol can enhance the performance of lubricants under various conditions benchchem.com. It is known to improve the viscosity index and stability of lubricants, particularly under extreme conditions benchchem.com. Its branched structure contributes to good low-temperature properties, which is beneficial for lubricant performance in colder environments ontosight.ai.

Fuel Flow Property Modification by 1-Decanol, hexyl- Derivatives

Longer-chain alcohols, including 2-Hexyl-1-decanol, have been explored as fuel additives, particularly in diesel and gasoline blends. Studies suggest that certain alcohols can help reduce particulate matter (PM) emissions in diesel engines iea-amf.org. While not a derivative itself, 2-Hexyl-1-decanol's properties, such as its high energy density and potential to act as an octane (B31449) booster, indicate its relevance in fuel research and development guidechem.com. Furthermore, longer-chain alcohols have been identified as acceptable monovalent alcohols that can meet diesel fuel standards and help inhibit precipitate formation in fuel blends researchgate.net.

Material Science Applications of 2-Hexyl-1-decanol

The unique characteristics of 2-Hexyl-1-decanol, including its amphipathic nature and branched structure, lend themselves to several industrial uses.

Role in Polymer Plasticization and Modification

While direct and extensive research detailing 2-Hexyl-1-decanol's specific role as a primary plasticizer or polymer modifier is not prominently featured in the retrieved information, its presence has been noted within polymer contexts. For instance, 2-Hexyl-1-decanol has been identified as one of several substances that can migrate from polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) food packaging materials scispace.com. This finding suggests an interaction or presence within polymer matrices, though it does not confirm its deliberate use as an additive to enhance polymer flexibility or processability. Broader mentions indicate its use in the "production of lubricants, plasticizers, and surfactants" alibaba.com, but without specific details on its function in plasticization itself.

Component in Surfactant and Emulsifier Systems (non-biological focus)

In non-biological industrial applications, 2-Hexyl-1-decanol serves as a surfactant and emulsifier. Its amphipathic molecular structure, comprising a hydrophobic hydrocarbon tail and a hydrophilic hydroxyl group, enables it to effectively reduce surface tension between different phases. This property is crucial for stabilizing emulsions and facilitating the mixing of immiscible substances alibaba.com. Its utility is evident in cleaning products, where it acts as a detergent and degreaser due to its surface tension-reducing capabilities alibaba.com. Additionally, in cosmetic formulations, it functions as an emollient, humectant, and skin-conditioning solvent, contributing to the desirable texture and spreadability of products like lotions and creams alibaba.com.

Use in Specialized Fluid Formulations

2-Hexyl-1-decanol is incorporated into a range of specialized fluid formulations, leveraging its capabilities as a lubricant additive, solvent, and component in industrial fluids.

As a lubricant additive, it enhances the performance of lubricants in automotive and industrial machinery by improving viscosity index and stability under demanding operational conditions. Its long-chain alcohol structure aids in the formation of lubricating films, particularly under high pressure and temperature. In the coatings and paints industry, 2-Hexyl-1-decanol is employed to improve wetting and spreading properties, thereby enhancing the durability and environmental resistance of these materials. It also functions as an organic solvent in specialized extraction processes, such as parallel artificial liquid membrane extraction (PALME), for isolating compounds from complex matrices. Furthermore, its presence in hydraulic fluids and metalworking fluids highlights its versatility in industrial fluid applications.

Compound Name Table:

| Compound Name | CAS Number |

| 2-Hexyl-1-decanol | 2425-77-6 |

| 1-Decanol, 2-hexyl- | 2425-77-6 |

| Hexyl decanoate | 10448-26-7 |

| Decyl hexanoate | 52363-43-6 |

Data Table: Physical Properties of 2-Hexyl-1-decanol

| Property | Value | Unit | Source |

| Molecular Formula | C₁₆H₃₄O | - | nih.govbenchchem.com |

| Molecular Weight | 242.44 | g/mol | nih.govbenchchem.com |

| Density | 0.838 | g/cm³ | |

| Density Temperature | 20 | °C | |

| Density Temperature | 25 | °C | |

| Boiling Point | 170-180 | °C | |

| Boiling Point Pressure | 24 | Torr | |

| Boiling Point | 193-197 | °C | |

| Boiling Point Pressure | 33 | mmHg | |

| Melting Point | -21 to -15 | °C | |

| Flash Point (Closed Cup) | 159 | °C | |

| Flash Point (Closed Cup) | 318.2 | °F | |

| Refractive Index | 1.449 | n20/D | |

| Vapor Pressure | 8.34E-05 | mmHg | |

| Vapor Pressure Temperature | 25 | °C | |

| XLogP3 | 7.07 | - | |

| PSA | 20.2 | Ų |

Environmental Fate and Degradation Research of 1 Decanol, Hexyl

Abiotic Degradation Pathways of 1-Decanol (B1670082), hexyl-

The abiotic degradation of a chemical compound in the environment involves non-biological processes, primarily hydrolysis, photolysis, and oxidation. These pathways are critical in determining the compound's persistence and ultimate fate.

Hydrolysis Studies of 1-Decanol, hexyl- in Aquatic Environments

1-Decanol, hexyl- is an aliphatic alcohol. nih.gov Chemical compounds of this class lack functional groups that are susceptible to hydrolysis under typical environmental pH and temperature conditions. The carbon-oxygen bond in primary alcohols is stable against cleavage by water. Consequently, hydrolysis is not considered a significant environmental degradation pathway for 1-Decanol, hexyl-. epa.gov

Photolytic Degradation of 1-Decanol, hexyl- Under Environmental Conditions

Direct photolytic degradation occurs when a chemical absorbs light in the solar spectrum (wavelengths greater than 290 nm), leading to its decomposition. 1-Decanol, hexyl-, as a simple aliphatic alcohol, does not possess chromophores that absorb light in this region of the electromagnetic spectrum. episuite.dev Therefore, it is not expected to be susceptible to direct photolysis by sunlight in aquatic environments or on surfaces. While specific photogradation kinetic data for this compound are limited, its chemical structure suggests that this degradation pathway is negligible. chemistryforsustainability.org

Oxidation Processes of 1-Decanol, hexyl- in Atmospheric Research

Transport and Distribution Modeling of 1-Decanol, hexyl-

The movement and partitioning of 1-Decanol, hexyl- in the environment are governed by its physical and chemical properties, which can be used to model its distribution in air, water, soil, and sediment.

Volatilization Studies of 1-Decanol, hexyl-

The tendency of a chemical to volatilize from soil or water surfaces is determined by its vapor pressure and its Henry's Law constant. 1-Decanol, hexyl- has a very low vapor pressure, estimated at 8.34 x 10⁻⁵ mmHg at 25°C. scbt.com This low vapor pressure suggests that volatilization from dry soil surfaces is not a significant transport process.

Sorption Behavior of 1-Decanol, hexyl- in Environmental Matrices

Sorption is a critical process that affects a chemical's mobility in the environment, influencing its potential to leach into groundwater or move with surface water. The sorption of non-polar organic compounds like 1-Decanol, hexyl- to soil and sediment is primarily driven by partitioning into the organic carbon fraction of these matrices.

This tendency is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to adsorb to soil and sediment, making it less mobile. The Koc value can be estimated from the octanol-water partition coefficient (Kow), which is a measure of a substance's lipophilicity. For 1-Decanol, hexyl-, the logarithm of the octanol-water partition coefficient (log Kow or logP) has been estimated to be high, with values around 6.8 to 7.07. scbt.com Such a high log Kow value suggests a very high Koc, indicating that 1-Decanol, hexyl- will be strongly adsorbed to organic matter in soil and sediment. scbt.com This strong sorption behavior would classify it as having low mobility in soil. thegoodscentscompany.com

Interactive Data Table: Physicochemical Properties of 1-Decanol, hexyl-

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₁₆H₃₄O | - | thegoodscentscompany.com |

| Molecular Weight | 242.44 | g/mol | nih.gov |

| Vapor Pressure | 8.34 x 10⁻⁵ | mmHg at 25°C | scbt.com |

| logP (Octanol-Water Partition Coefficient) | 6.797 - 7.07 | - | scbt.com |

| Water Solubility | 0.1727 (estimated) | mg/L at 25°C | |

| Melting Point | -21 to -15 | °C | nih.gov |

| Boiling Point | 193 - 197 | °C at 33 mmHg | nih.gov |

Environmental Partitioning of 1-Decanol, hexyl-

The environmental partitioning of a chemical substance describes its distribution among various environmental compartments such as air, water, soil, and biota. This behavior is governed by the substance's physicochemical properties, including its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and Henry's Law constant. For 1-Decanol, 2-hexyl-, a branched long-chain alcohol, these parameters indicate a tendency to partition into soil and sediment from water and a low potential for bioconcentration in aquatic organisms.

Research and predictive models provide insight into how 1-Decanol, 2-hexyl- is likely to behave in the environment. A safety data sheet for the substance reports a logarithm of the octanol-water partition coefficient (log Pow) of 6.66 at 20°C. echemi.com This high log Pow value signifies a strong tendency for the compound to favor fatty or organic phases over aqueous ones. The octanol-water partition coefficient is a crucial parameter in environmental science, often used to estimate the distribution of a substance between water and organic matter in soil, sediments, and living organisms. chemicalbook.comepa.gov Chemicals with high log Kow values, particularly those greater than 5, are considered to have a potential for bioaccumulation. epa.gov

Due to its very low water solubility, measured at less than 1 mg/L at 23°C, and its high log Pow, 1-Decanol, 2-hexyl- is expected to adsorb strongly to soil and sediment if released into an aquatic environment. echemi.comscbt.com Its mobility in soil is anticipated to be low. scbt.com The compound is classified as being toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.comgoogle.com

Volatilization from water surfaces is a potential transport mechanism, although the compound's low vapor pressure of approximately 0.004 mBar at 38°C suggests this process may be slow. echemi.com The persistence of 1-Decanol, 2-hexyl- in water and soil is considered to be low, with a low potential for bioaccumulation. scbt.com As a Guerbet alcohol, it is expected to be biodegradable, which is a key advantage of this class of compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models and tools like the US EPA's EPI (Estimation Programs Interface) Suite™ can be utilized to predict the environmental fate of chemicals when experimental data is limited. chemsafetypro.comnih.govnih.gov These programs use the chemical structure to estimate properties like log Kow, biodegradability, and partitioning behavior in different environmental compartments. epa.govepisuite.dev For complex organic molecules like 1-Decanol, 2-hexyl-, such predictive models are valuable for assessing environmental risk. nih.govresearchgate.net

Detailed Research Findings

Specific experimental studies on the environmental partitioning of 1-Decanol, 2-hexyl- are not extensively available in public literature. Much of the understanding is derived from its structural similarity to other long-chain alcohols and from data provided in safety and technical data sheets.

A key experimental value found is the log Pow of 6.66. echemi.com This indicates that 1-Decanol, 2-hexyl- is significantly more soluble in octanol, a surrogate for natural organic matter and lipids, than in water. chemicalbook.comepa.gov This property is the primary driver for its expected partitioning into soil organic carbon and sediment.

The following table summarizes the available and estimated environmental partitioning data for 1-Decanol, 2-hexyl-.

Interactive Data Table: Environmental Partitioning of 1-Decanol, hexyl-

| Parameter | Value | Temperature (°C) | Reference/Comment |

| Log Pow (Octanol-Water Partition Coefficient) | 6.66 | 20 | echemi.com Experimental value. |

| Water Solubility | < 1 mg/L | 23 | echemi.com Indicates very low water solubility. |

| Vapor Pressure | ~0.004 mBar | 38 | echemi.com Indicates low volatility. |

| Persistence in Water/Soil | Low | N/A | scbt.com General assessment. |

| Bioaccumulation Potential | Low | N/A | scbt.com General assessment based on persistence. |

| Mobility in Soil | Low | N/A | scbt.com Expected due to high Kow and low water solubility. |

Advanced Analytical Methodologies for 1 Decanol, Hexyl

Chromatographic Techniques for Separation and Quantification of 1-Decanol (B1670082), hexyl-

Chromatography is a cornerstone of analytical chemistry, providing high-sensitivity and accurate methods for the quantitative analysis of compounds within a sample. longdom.org Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are instrumental in the analysis of 1-Decanol, hexyl-. longdom.orgmdpi.com The fundamental principle involves the differential partitioning of the analyte between a stationary phase and a mobile phase, leading to separation. amazonaws.com The quantity of the analyte is typically determined by measuring the area or height of its peak in the resulting chromatogram and comparing it to a calibration curve generated from standards of known concentrations. longdom.org

Gas chromatography is a highly effective technique for the analysis of volatile compounds like 1-Decanol, hexyl-. amazonaws.com Method development involves the systematic optimization of several key parameters to achieve the desired separation and quantification. phenomenex.com For branched-chain alcohols, the choice of the stationary phase, temperature program, and carrier gas flow rate are critical.

Stationary Phase Selection: The polarity of the stationary phase is a primary consideration. For a relatively non-polar compound like 1-Decanol, hexyl-, a non-polar or mid-polarity stationary phase is often suitable. Common choices include phases based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1) or with a small percentage of phenyl substitution (e.g., DB-5, HP-5). The NIST Mass Spectrometry Data Center reports Kovats Retention Indices for 2-hexyl-1-decanol (B30547) on both non-polar and polar columns, which can guide phase selection. nih.gov

Temperature Programming: An isothermal oven temperature may be sufficient for simple mixtures, but a temperature program is generally required for complex samples to ensure good resolution and reasonable analysis times. A typical program for analyzing fatty alcohols might start at a lower temperature (e.g., 40-100 °C) and ramp up to a higher temperature (e.g., 160-250 °C) to elute the higher boiling point compounds. researchgate.net

Injector and Detector: A split/splitless injector is commonly used. The detector of choice is often a Flame Ionization Detector (FID) due to its robustness and linear response for hydrocarbons. For identification purposes, GC is frequently coupled with Mass Spectrometry (GC-MS), which provides structural information. amazonaws.comrsc.org Analysis of reaction mixtures containing 2-hexyl-1-decanol has been successfully performed using GC/MS. rsc.org

Table 1: Illustrative GC Method Parameters for Alcohol Analysis

| Parameter | Setting | Rationale |

| Column | Fused silica (B1680970) capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides high resolution and efficiency for separating isomers. |

| Stationary Phase | 5% Phenyl-methylpolysiloxane | A mid-polarity phase suitable for a wide range of analytes including alcohols. |

| Carrier Gas | Helium or Hydrogen | Provides good efficiency; choice may depend on detector and safety considerations. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal for balancing resolution and analysis time. |

| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 240°C (hold 5 min) | Separates compounds with a range of boiling points effectively. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the sample without degradation. |

| Detector | Flame Ionization Detector (FID) | Offers high sensitivity and a wide linear range for quantitative analysis of hydrocarbons. |

| Detector Temp. | 280°C | Prevents condensation of analytes in the detector. |

While GC is common for volatile alcohols, HPLC offers an alternative, particularly for less volatile or thermally sensitive derivatives of 1-Decanol, hexyl-. longdom.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for such compounds. amazonaws.com

In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. For long-chain alcohols, the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Due to the lack of a strong chromophore in 1-Decanol, hexyl-, direct UV detection is challenging. Therefore, detection is often achieved using a Refractive Index Detector (RID) or through derivatization to introduce a UV-active group. Another advanced option is coupling HPLC with a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD). A method for a related compound, 1-Decanol, 10-bromo-, utilizes a mobile phase of acetonitrile, water, and an acid modifier, demonstrating a viable approach for similar structures. sielc.com

Table 2: Exemplary HPLC Method Conditions for Long-Chain Alcohols

| Parameter | Condition | Purpose |

| Column | C18, 4.6 mm ID x 150 mm, 5 µm particle size | Standard reversed-phase column for separating non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water Gradient | A gradient from lower to higher organic content allows for the elution of a wide range of analytes. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30-40°C | Controls viscosity and improves peak shape and reproducibility. |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID) | Universal detection methods suitable for analytes without a UV chromophore. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

SFC is a hybrid technique that combines advantages of both GC and LC. mdpi.com It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. mdpi.com This technique is known for its high efficiency, rapid analysis times, and reduced use of organic solvents compared to HPLC. chromatographyonline.com

For the analysis of 1-Decanol, hexyl-, SFC can be performed in a mode analogous to normal-phase chromatography. mdpi.com Supercritical CO₂ is non-polar, similar to hexane (B92381), and is often modified with a small amount of a polar solvent (e.g., methanol) to elute more polar analytes. mdpi.comnih.gov A variety of stationary phases, including polar options like silica, diol, or amino-bonded phases, can be employed to achieve separation. mdpi.com The orthogonality of SFC to reversed-phase LC means it can offer different selectivity, which is advantageous for resolving complex mixtures or isomers. nih.gov Detection can be accomplished using FID (if only CO₂ is used) or, more commonly with modified mobile phases, with detectors like MS or ELSD. mdpi.com

Spectroscopic Quantification Methods for 1-Decanol, hexyl-

Spectroscopic methods provide an alternative to chromatography for quantitative analysis, often with the benefit of being faster and non-destructive.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and can be adapted for quantitative analysis. For 1-Decanol, hexyl-, the prominent O-H stretching band (typically around 3300-3400 cm⁻¹) and the C-O stretching band (around 1050-1150 cm⁻¹) are characteristic of its primary alcohol structure. nist.gov

For quantitative analysis, a method based on Beer-Lambert's Law is used, where the absorbance of a specific band is proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of a series of standards of known concentrations. A study on the quantitative analysis of fatty alcohols in industrial oils developed an IR spectroscopic method that demonstrated sufficient recovery and repeatability. nih.gov This involved diluting samples in a suitable solvent like toluene (B28343) and measuring the absorbance of the relevant alcohol bands. nih.gov While the NIST database contains IR spectra for 1-Decanol, 2-hexyl-, it notes that for some historical spectra, concentration information is not available, which precludes the direct calculation of molar absorptivity but does not prevent the development of a quantitative method using a calibration curve. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is a highly precise and accurate primary method for quantification. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For 1-Decanol, hexyl-, the ¹H NMR spectrum provides distinct signals that can be used for quantification. rsc.org The protons on the carbon bearing the hydroxyl group (-CH₂OH) typically appear as a triplet around 3.5-3.7 ppm. rsc.org For quantitative analysis, a certified internal standard of known concentration is added to the sample. The concentration of 1-Decanol, hexyl- can then be calculated by comparing the integral of one of its characteristic signals to the integral of a known signal from the internal standard. This method requires that the chosen signals for both the analyte and the standard are well-resolved and free from overlap with other signals in the spectrum. Both ¹H and ¹³C NMR spectra for 2-hexyl-1-decanol are available in the literature, providing the basis for developing a qNMR method. nih.govrsc.org

Table 3: Key Spectroscopic Data for Quantitative Analysis of 1-Decanol, hexyl-

| Technique | Analytical Signal | Region/Chemical Shift (ppm) | Comments |

| IR Spectroscopy | O-H Stretch (broad) | ~3350 cm⁻¹ | Strong, characteristic band for alcohols, suitable for quantification via Beer-Lambert Law. |

| C-O Stretch | ~1058 cm⁻¹ | Another useful band for identifying and quantifying primary alcohols. | |

| ¹H NMR Spectroscopy | -CH₂OH Protons | ~3.6 ppm (triplet) | Distinct signal from the hydroxymethyl group, ideal for qNMR when used with an internal standard. |

| -CH₃ Protons | ~0.9 ppm (triplet) | Terminal methyl groups can also be used for quantification if well-resolved. | |

| ¹³C NMR Spectroscopy | -CH₂OH Carbon | ~65 ppm | The signal for the carbon attached to the hydroxyl group is distinct and can be used in ¹³C qNMR. |

Mass Spectrometry (MS) Coupled Techniques for 1-Decanol, hexyl- Quantification

The quantification of 1-Decanol, hexyl- in various matrices is predominantly achieved through the use of mass spectrometry coupled with chromatographic separation, most notably Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity, which are crucial for distinguishing the analyte from a complex mixture of compounds.

GC-MS analysis of 1-Decanol, hexyl- typically involves electron impact (EI) ionization at 70 eV. rsc.org The resulting mass spectrum is characterized by a specific fragmentation pattern that can be used for identification. For quantitative purposes, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific fragment ions characteristic of the target analyte.

In some instances, derivatization is employed to improve the chromatographic behavior and mass spectrometric response of long-chain alcohols like 1-Decanol, hexyl-. For example, conversion to pentafluorobenzoyl derivatives allows for highly sensitive detection using negative ion chemical ionization (NICI) mass spectrometry, with detection limits reaching the sub-femtomole range. nih.gov Another common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the alcohol to its trimethylsilyl (B98337) (TMS) ether, a more volatile and thermally stable compound suitable for GC analysis. researchgate.net

Research has demonstrated the application of GC-MS in identifying 1-Decanol, hexyl- in various samples, including plant extracts and commercial products. nasa.govchemicalbook.com For instance, in the analysis of a reaction mixture from a Guerbet condensation reaction, GC was used to quantify the final product, 2-hexyl-1-decanol, and various by-products. chemicalbook.com

Table 1: Typical GC-MS Parameters for the Analysis of 1-Decanol, hexyl-

| Parameter | Value/Description | Reference |

|---|---|---|

| Gas Chromatography (GC) | ||

| Column | DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) | researchgate.net |

| Carrier Gas | Helium | rsc.org |

| Injection Mode | Splitless | rsc.org |

| Temperature Program | Initial temperature of 60°C, ramped to 300-320°C | rsc.orgresearchgate.net |

| Mass Spectrometry (MS) | ||

| Ionization Mode | Electron Impact (EI) at 70 eV or Negative Ion Chemical Ionization (NICI) after derivatization | rsc.orgnih.gov |

| Mass Scan Range | m/z 45-550 | rsc.org |

| Data Acquisition | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | nih.gov |

Sample Preparation Strategies for 1-Decanol, hexyl- Analysis

Effective sample preparation is a critical step for the accurate quantification of 1-Decanol, hexyl-, as it serves to isolate the analyte from the matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of technique depends on the complexity of the sample matrix and the physicochemical properties of 1-Decanol, hexyl-.

Solid-Phase Extraction (SPE) of 1-Decanol, hexyl- from Complex Matrices

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. researchgate.net For a relatively non-polar compound like 1-Decanol, hexyl-, reversed-phase SPE is the most common approach. This involves using a non-polar stationary phase (sorbent) to retain the analyte from a more polar sample matrix.